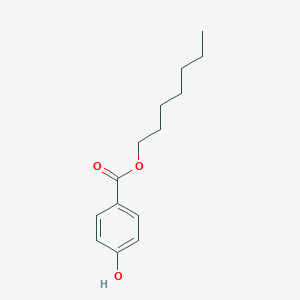

Heptyl 4-hydroxybenzoate

概要

説明

Heptyl 4-hydroxybenzoate, also known as heptylparaben, is an organic compound belonging to the class of parabens. It is an ester formed from 4-hydroxybenzoic acid and heptanol. This compound is widely used as a preservative and antimicrobial agent in various industries, including cosmetics, pharmaceuticals, and food. It is known for its ability to inhibit microbial growth, thereby extending the shelf life of products .

準備方法

Synthetic Routes and Reaction Conditions: Heptyl 4-hydroxybenzoate is typically synthesized through an esterification reaction between 4-hydroxybenzoic acid and heptanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+HeptanolAcid CatalystHeptyl 4-hydroxybenzoate+Water

Industrial Production Methods: In industrial settings, the esterification process is optimized for higher yields and purity. The reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

化学反応の分析

Purification and Stability

Post-synthesis purification involves:

-

Acid Washing : Crude product is treated with an acid aqueous solution (pH 4–9) to deactivate residual catalysts and separate organic/water phases .

-

Crystallization : Dissolved in methanol or ethanol at 90–110°C, followed by slow cooling to precipitate pure crystals.

Critical Stability Factors :

-

pH Sensitivity : Degrades under strongly acidic (pH < 4) or alkaline (pH > 9) conditions, leading to ester hydrolysis:

-

Thermal Stability : Stable below 150°C; decomposes at higher temperatures via radical pathways.

Side Reactions and Byproducts

Common impurities during synthesis include:

-

Dimerized Esters : Formed via heptanol self-condensation.

-

Sulfate Esters : Generated from residual sulfuric acid reacting with heptanol .

Mitigation Strategies :

-

Use of inert gas (N₂) to minimize oxidation.

-

Controlled stoichiometry of reactants (1:1.2 molar ratio of acid to alcohol).

Functional Group Reactivity

-

Ester Hydrolysis : Occurs under acidic/basic conditions or enzymatic action (e.g., esterases).

-

Aromatic Electrophilic Substitution : The para-hydroxyl group directs electrophiles (e.g., nitration, sulfonation) to the ortho position, though such reactions are rarely exploited industrially.

科学的研究の応用

Antimicrobial Applications

Heptyl 4-hydroxybenzoate is part of the paraben family, which serves as an effective antimicrobial agent. Its primary applications include:

- Preservative in Cosmetics and Pharmaceuticals : Heptyl paraben is widely used as a preservative in cosmetic products and pharmaceuticals due to its ability to inhibit the growth of bacteria, yeasts, and molds. A study indicated that the alkyl esters of 4-hydroxybenzoate produced by marine bacteria were effective against various microorganisms, including gram-positive bacteria .

- Food Preservation : As a food additive, heptyl paraben helps extend the shelf life of products by preventing microbial contamination .

Case Study: Antimicrobial Efficacy

In a study involving the marine bacterium Microbulbifer, it was found that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined, showing that heptyl paraben was more effective than other alkyl esters against certain microbial strains .

Research Use in Chemical Synthesis

This compound is utilized in research settings for the synthesis of various compounds:

- Polymer Production : It serves as a precursor in the synthesis of polymers, particularly those used in liquid crystal displays and other electronic materials .

- Analytical Chemistry : The compound is used as a standard reference material for analytical methods such as HPLC due to its stable properties and purity .

Environmental Studies

Recent studies have also focused on the environmental impact of parabens, including heptyl paraben:

- Detection in Water Bodies : Research has shown that parabens can be detected in surface water and sediments, raising concerns about their environmental persistence and potential ecological effects .

Case Study: Environmental Monitoring

A study conducted on the Yellow River in China assessed the concentrations of various parabens, including heptyl paraben, highlighting their prevalence in aquatic environments and potential risks to aquatic life .

Data Table: Comparison of Alkyl Parabens

| Paraben Type | Chemical Structure | Antimicrobial Activity | Applications |

|---|---|---|---|

| Methyl Paraben | C₈H₈O₃ | Moderate | Cosmetics, Food |

| Ethyl Paraben | C₉H₁₀O₃ | Moderate | Pharmaceuticals |

| Propyl Paraben | C₁₀H₁₂O₃ | High | Cosmetics |

| Butyl Paraben | C₁₂H₁₄O₃ | High | Food Preservation |

| Heptyl Paraben | C₁₄H₂₀O₃ | Very High | Food Additive, Pharmaceuticals |

作用機序

The antimicrobial activity of heptyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This disruption inhibits the growth and reproduction of microorganisms, thereby preserving the product .

類似化合物との比較

Heptyl 4-hydroxybenzoate is part of the paraben family, which includes other compounds such as methylparaben, ethylparaben, propylparaben, and butylparaben. These compounds share a similar chemical structure but differ in the length of the alkyl chain attached to the ester group.

Comparison:

Methylparaben: Shorter alkyl chain, less lipophilic, and used in aqueous formulations.

Ethylparaben: Slightly longer alkyl chain, moderate lipophilicity, and used in both aqueous and oil-based formulations.

Propylparaben: Longer alkyl chain, more lipophilic, and used in oil-based formulations.

Butylparaben: Even longer alkyl chain, highly lipophilic, and used in oil-based formulations with higher antimicrobial efficacy.

Uniqueness: this compound has a longer alkyl chain compared to other parabens, making it more lipophilic and effective in oil-based formulations. Its unique properties make it suitable for specific applications where other parabens may not be as effective .

生物活性

Heptyl 4-hydroxybenzoate, a member of the paraben family, is known for its applications as a preservative in cosmetics and food products. This article explores its biological activity, including antimicrobial properties, cytotoxicity, metabolic effects, and potential health implications based on recent research findings.

Chemical Structure and Properties

This compound (C₁₄H₁₈O₃) is an ester formed from heptyl alcohol and 4-hydroxybenzoic acid. Its structure allows it to function effectively as a preservative due to its ability to inhibit microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of microorganisms.

- Microbial Inhibition : A study by Aalto et al. demonstrated that this compound effectively inhibited the growth of various gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as yeasts like Candida molischiana and molds including Aspergillus niger and Penicillium chrysogenum .

- Minimum Inhibitory Concentrations (MICs) : The MIC values for this compound were found to be lower than those for butyl and nonyl derivatives, indicating a higher efficacy against certain pathogens. For instance, the study noted that concentrations of this compound accumulated by producing strains were significantly correlated with their inhibitory effects .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 100 |

| Bacillus subtilis | 200 |

| Candida molischiana | 150 |

| Aspergillus niger | 300 |

| Penicillium chrysogenum | >1200 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various human cell lines, notably Caco-2 cells, which serve as a model for the intestinal barrier.

- Cell Viability : In studies assessing the cytotoxicity of different paraben esters, this compound demonstrated a concentration-dependent decrease in cell viability. The IC50 value was determined to be around 45% in certain formulations .

- Comparative Toxicity : When compared to other parabens, such as methyl and propyl paraben, heptyl exhibited a similar toxicity profile but was less effective at lower concentrations .

Table 2: Cytotoxicity of Parabens on Caco-2 Cells

| Paraben Type | IC50 (% v/v) |

|---|---|

| Methyl Paraben | 30 |

| Ethyl Paraben | 25 |

| Propyl Paraben | 35 |

| Heptyl Paraben | 45 |

Metabolic Effects

This compound is believed to play a role in lipid metabolism and cholesterol transport. It binds protoporphyrin IX, which may influence the transport of porphyrins and heme within cells .

- Cholesterol Transport : Studies suggest that heptyl derivatives can promote cholesterol transport across mitochondrial membranes, potentially impacting metabolic pathways related to lipid metabolism .

Case Studies and Regulatory Perspectives

A comprehensive assessment conducted under the REACH regulation indicated that shorter-chain parabens, including heptyl derivatives, did not exhibit significant endocrine-disrupting properties or repeated-dose toxicity in vivo . These findings are crucial for regulatory bodies considering the safety of parabens in consumer products.

特性

IUPAC Name |

heptyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJORNVITHUQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022523 | |

| Record name | Heptyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.02 mg/mL at 30 °C | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1085-12-7 | |

| Record name | Heptyl p-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptylparaben | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CIJ448IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 51 °C | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Heptyl 4-hydroxybenzoate discussed in the research?

A1: The research highlights this compound's application as a preservative, specifically in the context of extending the shelf life of draft beer. [] This aligns with its broader use as a food additive to prevent microbial spoilage.

Q2: Has this compound been investigated for potential endocrine-disrupting effects?

A2: Yes, one study investigated the (anti)estrogenic potential of 36 chemicals, including this compound, using an ovariectomized mouse uterotrophic assay. [] This assay is part of the OECD's framework for identifying estrogenic compounds. The results indicated that this compound did not exhibit estrogenic agonistic or antagonistic activity in this specific assay. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。